SAR103168
Description
Overview of Protein Kinases as Crucial Therapeutic Targets in Cancer Biology
Protein kinases are a diverse family of enzymes that play pivotal roles in regulating a multitude of cellular processes, including cell growth, differentiation, proliferation, apoptosis, inflammation, and metabolism. wikipedia.orgflybase.org Their function involves catalyzing the phosphorylation of specific protein substrates, thereby influencing enzyme activity or altering protein-protein interactions. wikipedia.org This extensive regulatory capacity makes protein kinases central to cellular homeostasis. wikipedia.org However, dysregulation of protein kinase activity, often through mechanisms such as overexpression, gene mutation, chromosomal translocation, or aberrant upstream signaling, can initiate and sustain oncogenic transformation, contributing to tumor development and progression. wikipedia.orgflybase.orgwikipedia.orgfishersci.pt Consequently, protein kinases have emerged as critical therapeutic targets in cancer biology. wikipedia.orgflybase.orgwikipedia.org The development of drugs specifically designed to inhibit pathogenic kinases has been a significant area of research since the 1980s, leading to the identification of molecular targets and signaling pathways unique to cancer cells. wikipedia.orgflybase.org This approach offers enhanced selectivity and efficacy compared to conventional therapies. flybase.org Currently, kinase inhibitors represent the largest and most approved category of drugs among all tumor treatment medications, with over 120 small-molecule kinase inhibitors (SMKIs) approved globally for various diseases, including nearly 70 specifically for cancer treatment. wikipedia.org
Rationale for Multi-Targeted Kinase Inhibitors in Hematological Malignancies
Hematological malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), often present significant therapeutic challenges, particularly in relapsed or refractory cases where conventional chemotherapy regimens yield dismal outcomes and few durable responses. wikipedia.orgwikipedia.orgashpublications.org The complex and often redundant signaling pathways that drive the proliferation and survival of cancer cells in these diseases necessitate comprehensive therapeutic strategies. In many tumors, multiple signaling pathways are simultaneously dysregulated, making single-targeted inhibitors less effective due to the potential for compensatory pathway activation or the development of resistance mechanisms. flybase.org This complexity provides a strong rationale for the development of multi-targeted kinase inhibitors. These agents are designed to simultaneously block several kinases or pathways, thereby addressing the multi-faceted nature of cancer cell survival, growth, and metastasis, which often depend on both tumor cell proliferation and angiogenesis. flybase.org The introduction of multi-target drugs has significantly expanded treatment options for patients with hematological malignancies, offering a broader spectrum of inhibition against the diverse array of kinases involved in disease pathogenesis. hznu.edu.cn
Historical Context of Small Molecule Inhibitor Development in Leukemia Research
The pursuit of targeted therapies in oncology gained significant momentum with the recognition of protein kinases as key drivers of carcinogenesis. The historical trajectory of small molecule inhibitor development in leukemia research is marked by transformative breakthroughs. A pivotal moment arrived in 2001 with the approval of Imatinib, a small molecule inhibitor specifically targeting the BCR-Abl fusion protein, which is the oncogenic driver in chronic myeloid leukemia (CML). wikipedia.orgflybase.orgfishersci.ptmhmedical.comfishersci.camims.com Imatinib's development was a triumph of rational drug design, emerging from efforts to identify compounds that could selectively inhibit the hyperactive BCR-Abl protein. mims.com Its remarkable efficacy in CML led to a paradigm shift in cancer therapy, demonstrating the profound clinical benefits achievable through molecularly targeted approaches. fishersci.ptmhmedical.comfishersci.ca
Following Imatinib's success, extensive research efforts have focused on identifying and developing other small molecule inhibitors for various leukemias. This includes targeting specific molecular lesions such as mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are found in approximately one-third of AML patients and are associated with poor clinical outcomes. mrc.ac.uk More recently, the U.S. Food and Drug Administration (FDA) has approved small compounds targeting FLT3 mutations (e.g., Midostaurin), isocitrate dehydrogenase 1 (IDH1) mutations (e.g., Ivosidenib), and IDH2 mutations (e.g., Enasidenib), further expanding the arsenal (B13267) of targeted therapies for AML and offering new hope for improved patient outcomes. acs.org This continuous evolution underscores the dynamic nature of small molecule inhibitor development in leukemia research, moving towards more personalized and effective treatment strategies.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
SAR103168; SAR-103168; SAR 103168.; NONE |
Origin of Product |
United States |
The Chemical Compound Sar103168
Chemical Identity and Classification
SAR103168 is a synthetic small molecule inhibitor that has been investigated for its therapeutic potential, particularly in oncology. wikipedia.org Its chemical designation is 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea. wikipedia.org The compound is also identified by the alternative name Ki20227. wikipedia.org this compound is classified as a novel multi-targeted kinase inhibitor, reflecting its ability to modulate the activity of several distinct protein kinases. wikipedia.orgashpublications.orgguidetopharmacology.org
Mechanism of Action and Kinase Targets
This compound exerts its antineoplastic activity through the inhibition of multiple kinases, demonstrating nanomolar activity against a range of critical enzymatic targets. wikipedia.orgwikipedia.orgmims.com Key targets include members of the Src kinase family and the BCR-Abl kinase. wikipedia.orgwikipedia.orgashpublications.orgmims.com Beyond these, this compound also targets several angiogenic receptor kinases, which are crucial for the formation of new blood vessels that support tumor growth and metastasis. These angiogenic targets encompass vascular endothelial growth factor receptor type 1 (VEGFR1) and type 2 (VEGFR2), Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and epidermal growth factor receptor (EGFR). wikipedia.org
A notable aspect of this compound's mechanism is its potent inhibition of Src, with an inhibitory concentration 50% (IC50) of 0.65 ± 0.02 nM at 100 μM ATP. mims.com This inhibition specifically targets the auto-phosphorylation of the Src kinase domain (Src(260-535)) and the activity of the phosphorylated kinase. mims.com Downstream signaling pathways regulated by Src, including PYK2, P-130CAS, FAK, JNK, and MAPK, are consequently inhibited in a dose-dependent manner. mims.com Furthermore, this compound inhibits the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5 is a protein frequently upregulated in cancer cells and plays a significant role in signal transduction pathways and the suppression of apoptosis. wikipedia.orgmims.commims.com The antagonist activities of this compound have been observed to be independent of FLT3 expression. wikipedia.orgmims.com
Table 1: Key Kinase Targets of this compound
| Kinase Family/Receptor | Specific Targets/Examples | Inhibitory Activity |
| Src Kinase Family | Src (IC50: 0.65 ± 0.02 nM) | Inhibition of auto-phosphorylation and activity wikipedia.orgmims.com |
| BCR-Abl Kinase | BCR-Abl | Nanomolar activity wikipedia.orgwikipedia.org |
| Angiogenic Receptor Kinases | VEGFR1, VEGFR2, Tie2, PDGFR, FGFR, EGFR | Nanomolar activity wikipedia.org |
| Signaling Pathways/Proteins | STAT5, PYK2, P-130CAS, FAK, JNK, MAPK | Inhibition of phosphorylation/activation wikipedia.orgmims.commims.com |
Preclinical Research Findings
Preclinical investigations into this compound have demonstrated promising anti-leukemic effects across various models. The compound exhibited nanomolar IC50 activity in both acute and chronic myeloid leukemic cells, leading to inhibition of proliferation and induction of apoptosis. wikipedia.orgwikipedia.orgmims.com
In studies involving patient-derived samples, this compound significantly reduced the proliferation of leukemic progenitor cells obtained from 29 patients with acute myeloid leukemia (AML). Notably, over 85% of these AML patient samples showed sensitivity to this compound, including those characterized by poor-prognosis chromosome abnormalities. wikipedia.orgwikipedia.orgmims.com Furthermore, this compound proved effective in 50% of high-risk patient samples harboring chromosome 7 abnormalities or complex rearrangements. wikipedia.orgmims.com
In vivo studies provided further evidence of its therapeutic potential. Administration of this compound resulted in tumor regression in animal models implanted with human AML leukemic cells. wikipedia.orgmims.com The compound also demonstrated potent anti-tumor activity in severe combined immunodeficiency (SCID) mice bearing various AML tumor models (KG1, EOL-1, Kasumi-1, CTV-1) and chronic myeloid leukemia (CML) tumors (K562). wikipedia.orgmims.com Additionally, a synergistic activity was observed when this compound was combined with cytarabine (B982) in both AML and CML tumor models. wikipedia.orgmims.com Preclinical toxicology studies indicated a favorable toxicity profile for this compound, providing a strong rationale for its progression to clinical investigation. wikipedia.org
Table 2: Summary of Preclinical Anti-leukemic Effects of this compound
| Model/Context | Key Findings |
| In vitro Leukemic Cells | Exhibited nanomolar IC50, inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemic cells. wikipedia.orgwikipedia.orgmims.com |
| Patient-Derived AML Samples | Significantly reduced proliferation of leukemic progenitor cells from 29 AML patients; >85% of samples sensitive, including those with poor-prognosis chromosome abnormalities. wikipedia.orgwikipedia.orgmims.com Effective in 50% of high-risk samples with chromosome 7 abnormalities or complex rearrangement. wikipedia.orgmims.com |
| In vivo Animal Models | Induced tumor regression in animals implanted with human AML leukemic cells. wikipedia.orgmims.com Showed potent anti-tumor activity in SCID mice bearing AML (KG1, EOL-1, Kasumi-1, CTV-1) and CML (K562) tumors. wikipedia.orgmims.com |
| Combination Therapy | Demonstrated synergistic activity with cytarabine in AML and CML tumor models. wikipedia.orgmims.com |
| Toxicology | Preclinical studies suggested a favorable toxicity profile. wikipedia.org |
Clinical Investigations
Based on the compelling preclinical data, this compound advanced to clinical investigation in a Phase I, open-label, dose-escalation study (NCT00981240). wikipedia.orgashpublications.orgmims.comciteab.com This study enrolled 29 patients, ranging in age from 18 to 83 years, who had refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes. wikipedia.orgashpublications.orgmims.comciteab.com this compound was administered as a single agent through intravenous infusion over one hour once daily for five consecutive days, with treatment courses repeated every two weeks. wikipedia.org
Pharmacokinetic analysis revealed that this compound plasma concentrations peaked at the end of the infusion, followed by a biphasic elimination profile. wikipedia.orgashpublications.orgciteab.com Despite the promising preclinical results, this compound did not demonstrate a clear clinical benefit within the tested dose range in this Phase I study. wikipedia.org The study was ultimately discontinued (B1498344) prior to reaching the maximum tolerated dose due to an unpredictable nature of drug exposure. wikipedia.orgashpublications.orgciteab.com It has been suggested that the doses evaluated in patients might have been considerably lower than what would have been therapeutically effective, potentially explaining the disparity between the robust preclinical findings and the limited clinical response observed. wikipedia.org The experience with this compound, alongside other kinase inhibitors, highlights the complexities of translating preclinical potential into clinical efficacy in diseases like AML and MDS, suggesting that multi-kinase inhibitors might require different therapeutic strategies, such as combination approaches, rather than single-agent use in these challenging conditions. wikipedia.org
This compound: A Novel Multi-Kinase Inhibitor in Preclinical Development
This compound represents a significant advancement in the field of targeted therapy, identified as a novel multi-kinase inhibitor with promising preclinical activity, particularly in models of myeloid leukemias. Its comprehensive inhibition profile against a range of kinases underscores its potential as a therapeutic agent.
Preclinical Discovery and Initial Pharmacological Characterization of this compound The preclinical discovery of this compound revealed its efficacy as a novel multi-targeted kinase inhibitor, demonstrating activity across various in vitro and murine models of acute myeloid leukemia (AML) rssing.comfigshare.comnih.gov. Research indicated that this compound exerted anti-leukemic effects at nanomolar half-maximal inhibitory concentrations (IC50), primarily by inhibiting cell proliferation and inducing apoptosis in both acute and chronic myeloid leukemic cells rssing.comfigshare.comnih.gov. Furthermore, this compound was observed to significantly reduce the proliferation of leukemic progenitor cells obtained from AML patients. In animal models, administration of this compound led to tumor regression in those implanted with human AML leukemic cells, providing a strong preclinical rationale for further investigation rssing.comfigshare.comnih.gov.
Elucidation of Molecular Mechanisms of Action for Sar103168
Direct Kinase Target Engagement and Binding Specificity
SAR103168 demonstrates potent inhibitory activity against a broad spectrum of kinases. These include the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases such as vascular endothelial growth factor receptor (VEGFR) 1 and 2, Tie2, platelet-derived growth factor (PDGF) receptor, fibroblast growth factor receptor (FGFR) 1 and 3, and epidermal growth factor receptor (EGFR) nih.govresearchgate.net.
This compound is identified as a potent Src inhibitor, exhibiting a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM at 100 μM ATP nih.govresearchgate.net.
Table 1: Key Kinase Targets and Inhibition Data for this compound
| Kinase Target | Inhibition Type | IC50 (at 100 μM ATP) | Reference |
| Src | Inhibitor | 0.65 ± 0.02 nM | nih.govresearchgate.net |
Specificity Against Kinase Domains and Autophosphorylation
This compound specifically targets the auto-phosphorylation of the kinase domain (Src(260-535)) and the activity of the phosphorylated kinase nih.govresearchgate.net. This indicates its precise interaction with the active site of these enzymes, preventing their self-activation, a critical step in their signaling cascade nih.govresearchgate.net.
Downstream Signaling Pathway Modulation by this compound
Beyond direct kinase inhibition, this compound significantly modulates several downstream signaling pathways, impacting cellular processes such as proliferation and apoptosis nih.govresearchgate.net.
Inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) Phosphorylation
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in KG1 cells and in fresh cells obtained from patients with acute myeloid leukemia (AML) nih.govresearchgate.net. STAT5 is a protein often upregulated in cancer cells, playing a crucial role in signal transduction pathways and the suppression of apoptosis cancer.gov. The inhibition of STAT5 phosphorylation by this compound suggests a mechanism by which it exerts its antineoplastic activity cancer.gov.
Modulation of Focal Adhesion Kinase (FAK) and Related Pathways (e.g., PYK2, P-130CAS)
This compound inhibits the phosphorylation of Src and Lyn, which in turn leads to the dose-dependent inhibition of Src downstream signaling pathways including Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and p130Cas (P-130CAS) nih.govresearchgate.netresearchgate.nettandfonline.com. FAK is a cytoplasmic tyrosine kinase critical for integrin-mediated signal transductions and other cell surface receptor signaling nih.gov. Its activation often involves autophosphorylation and subsequent binding with Src family kinases, leading to the initiation of multiple downstream signaling pathways nih.gov. The modulation of FAK and PYK2 pathways by this compound underscores its impact on cell adhesion, migration, and survival nih.govresearchgate.netwikipedia.org.
Effects on Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK) Pathways
The phosphorylation of Src and Lyn, and their subsequent downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), are inhibited by this compound in a dose-dependent manner nih.govresearchgate.netresearchgate.nettandfonline.com. The MAPK pathway, which includes JNK and p38 MAPKs, regulates various cellular processes such as proliferation, cell survival, and cell death plos.orgwjgnet.commdpi.com. The inhibition of these pathways by this compound indicates its role in disrupting critical signaling cascades often dysregulated in various diseases, including cancer nih.govresearchgate.netwjgnet.com.
Cellular Pharmacodynamic Effects and in Vitro Biological Activity of Sar103168
Concentration-Dependent Inhibition of Cell Proliferation and Viability
SAR103168 has been shown to inhibit the proliferation and induce apoptosis in both acute and chronic myeloid leukemic cells. This inhibitory effect is observed at nanomolar concentrations, highlighting its potent cellular activity nih.govciteab.comguidetopharmacology.org. The compound's ability to reduce cell viability is a key indicator of its therapeutic potential in these hematological malignancies.
Determination of Half-Maximal Inhibitory Concentrations (IC50)
This compound functions as a potent inhibitor of the Src kinase family, with a half-maximal inhibitory concentration (IC50) of 0.65 ± 0.02 nM when measured at 100 µM ATP, specifically targeting the auto-phosphorylation of the kinase domain (Src(260-535)) and the activity of the phosphorylated kinase nih.gov. Beyond Src, this compound also inhibits the kinase activities of Abl kinase, angiogenic receptor kinases such as vascular endothelial growth factor receptor (VEGFR) 1 and 2, Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR) 1 and 3, and epidermal growth factor receptor (EGFR) nih.govciteab.com.
The compound's inhibitory effects extend to downstream signaling pathways. It has been observed to inhibit the phosphorylation of Src, Lyn, and their downstream effectors, including PYK2, P-130CAS, FAK, JNK, and MAPK, in a dose-dependent manner nih.govguidetopharmacology.org. Furthermore, this compound inhibits the phosphorylation of STAT5 in KG1 cells and in fresh cells obtained from patients with acute myeloid leukemia nih.govguidetopharmacology.org. The inhibition of proliferation and induction of apoptosis in acute and chronic myeloid leukemic cells occur at nanomolar IC50 values nih.govciteab.comguidetopharmacology.org. Specific IC50 values for each individual leukemic cell line (e.g., KG1, EOL-1, Kasumi-1, CTV-1, K562) are consistently reported as being in the nanomolar range across various studies, although precise numerical values for each specific cell line are not detailed in the available aggregated data nih.govciteab.comguidetopharmacology.org.
Table 1: Key Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Effect | Citation |
| Src | 0.65 ± 0.02 | Inhibition of auto-phosphorylation and activity | nih.gov |
Anti-Leukemic Activity in Diverse Myeloid Cell Line Models
This compound has shown potent anti-leukemic activity across a range of established myeloid cell line models, both in vitro and in vivo.
Acute Myeloid Leukemia (AML) Cell Models (e.g., KG1, EOL-1, Kasumi-1, CTV-1)
In acute myeloid leukemia, this compound exhibits potent anti-tumor activity. Studies conducted in SCID (severe combined immunodeficiency) mice bearing human AML leukemic cells, including KG1, EOL-1, Kasumi-1, and CTV-1 models, have demonstrated impaired tumor growth and induced tumor regression following this compound administration nih.govguidetopharmacology.org. This activity correlates with the potent inhibition of Src downstream signaling pathways within the AML tumors nih.gov. Specifically, the compound has been shown to inhibit the phosphorylation of STAT5 in KG1 cells, a key signaling molecule often dysregulated in AML nih.govguidetopharmacology.org.
Chronic Myeloid Leukemia (CML) Cell Models (e.g., K562)
This compound also displays significant anti-leukemic effects in chronic myeloid leukemia models. Potent anti-tumor activity has been observed in SCID mice bearing K562 CML tumors nih.govguidetopharmacology.org. The compound's ability to inhibit proliferation and induce apoptosis in CML cells at nanomolar IC50 values underscores its broad applicability across myeloid leukemias nih.govciteab.comguidetopharmacology.org.
Ex Vivo Efficacy in Primary Leukemic Progenitor Cells from Patient Samples
Beyond established cell lines, this compound has demonstrated compelling ex vivo efficacy in primary leukemic progenitor cells obtained directly from patient samples. The compound induced anti-proliferation of leukemic progenitors (colony-forming units-leukemia, CFU-L) from 29 patients with AML nih.govciteab.comguidetopharmacology.org. A high proportion of these patient samples, specifically over 85%, were found to be sensitive to this compound nih.govciteab.comguidetopharmacology.org. Notably, the antagonist activities of this compound were independent of FLT3 expression, indicating its potential utility even in AML cases without common FLT3 mutations nih.govguidetopharmacology.org. Furthermore, this compound treatment proved effective in 50% of high-risk patient samples that carried chromosome 7 abnormalities or complex chromosomal rearrangements, suggesting its potential benefit in challenging AML subtypes nih.gov.
Table 2: Ex Vivo Sensitivity of Primary AML Patient Samples to this compound
| Patient Sample Characteristic | Sensitivity to this compound | Citation |
| Overall AML patient samples (>85% sensitive) | >85% sensitive | nih.govciteab.comguidetopharmacology.org |
| High-risk samples with chromosome 7 abnormalities or complex rearrangement | 50% effective | nih.gov |
Impact on Proliferation of Leukemic Progenitors (CFU-L)
This compound exhibits significant anti-proliferative effects on leukemic progenitors, specifically colony-forming unit-leukemia (CFU-L) cells figshare.comrssing.comresearchgate.netkhiss.go.kr. Studies involving 29 patients with acute myeloid leukemia (AML) demonstrated that this compound induced anti-proliferation of CFU-L derived from these patients figshare.comrssing.comresearchgate.netkhiss.go.kr. A high proportion of these patient samples, specifically over 85%, were found to be sensitive to this compound figshare.comrssing.comresearchgate.netkhiss.go.kr. Importantly, these antagonist activities of this compound were observed to be independent of FLT3 expression, indicating its broad applicability across different AML subtypes regardless of their FLT3 mutation status figshare.comrssing.com.
The observed anti-proliferative activity on CFU-L highlights this compound's potential to target the primitive leukemic stem cells responsible for disease propagation.
Table 1: Sensitivity of AML Patient Samples to this compound
| Patient Samples Tested | Samples Sensitive to this compound | Percentage Sensitive | FLT3 Expression Dependency |
| 29 (AML patients) figshare.comrssing.com | >85% of samples figshare.comrssing.com | >85% figshare.comrssing.com | Independent figshare.comrssing.com |
Efficacy in High-Risk Chromosomal Abnormality Subtypes
In addition to its general efficacy against leukemic cells, this compound has shown effectiveness in specific high-risk patient populations characterized by particular chromosomal abnormalities figshare.comrssing.com. Treatment with this compound was effective in 50% of high-risk patient samples that carried chromosome 7 abnormalities or complex rearrangements figshare.comrssing.com. This finding suggests that this compound may offer a therapeutic option for patients with these challenging genetic profiles, which are often associated with poor prognosis in myeloid leukemias.
Table 2: Efficacy of this compound in High-Risk Chromosomal Abnormality Subtypes
| Chromosomal Abnormality Subtype | Efficacy Rate |
| Chromosome 7 abnormalities figshare.comrssing.com | 50% figshare.comrssing.com |
| Complex rearrangement figshare.comrssing.com | 50% figshare.comrssing.com |
Assessment of Sar103168 Efficacy in Preclinical in Vivo Disease Models
Anti-Tumor Activity in Murine Xenograft Models of Human Leukemias
Preclinical investigations have shown that SAR103168 exhibits potent anti-tumor activity in murine xenograft models of human leukemias. figshare.comnih.gov
Administration of this compound, via either intravenous (IV) or oral routes, led to impaired tumor growth and induced tumor regression in animals implanted with human AML leukemic cells. figshare.comnih.govnih.govnih.gov The compound demonstrated significant anti-tumor effects in severe combined immunodeficiency (SCID) mice bearing various human AML cell lines, including KG1, EOL-1, Kasumi-1, and CTV-1, as well as the CML cell line K562. figshare.comnih.gov
The observed anti-tumor activity in these models supports the therapeutic potential of this compound in myeloid leukemias. figshare.comnih.gov
Table 1: Anti-Tumor Activity of this compound in Murine Xenograft Models
| Leukemic Cell Line | Type of Leukemia | Animal Model | Observed Effect on Tumor Growth | Citation |
| KG1 | AML | SCID mice | Impaired growth, induced regression | figshare.comnih.gov |
| EOL-1 | AML | SCID mice | Impaired growth, induced regression | figshare.comnih.gov |
| Kasumi-1 | AML | SCID mice | Impaired growth, induced regression | figshare.comnih.gov |
| CTV-1 | AML | SCID mice | Impaired growth, induced regression | figshare.comnih.gov |
| K562 | CML | SCID mice | Impaired growth, induced regression | figshare.comnih.gov |
| Human AML cells | AML | Animals | Tumor regression | rssing.comnih.gov |
This compound functions as a potent Src inhibitor, demonstrating an IC50 of 0.65 ± 0.02 nM at 100 µM ATP against the auto-phosphorylation of the Src kinase domain (Src(260-535)) and the activity of the phosphorylated kinase. figshare.comnih.gov The anti-tumor effects observed in in vivo models correlated with potent inhibition of Src downstream signaling pathways within the AML tumors. figshare.comnih.govnih.gov
Studies revealed that this compound inhibited the phosphorylation of key proteins in a dose-dependent manner, including Src, Lyn, PYK2, P-130CAS, FAK, JNK, and MAPK. figshare.comnih.gov Furthermore, it inhibited the phosphorylation of STAT5 in KG1 cells and in fresh cells obtained from acute myeloid leukemia patients. figshare.comnih.gov These findings underscore that the in vivo efficacy of this compound is directly linked to its ability to modulate critical Src-mediated signaling cascades essential for leukemic cell survival and proliferation. figshare.comnih.gov
Table 2: Key Kinase Inhibition and Downstream Signaling Modulation by this compound
| Target/Pathway | Type of Inhibition/Modulation | IC50 (if applicable) | Observed Effect | Citation |
| Src kinase family | Inhibition | 0.65 ± 0.02 nM | Potent Src inhibitor | figshare.comnih.gov |
| Src auto-phosphorylation | Inhibition | - | Targets kinase domain (Src(260-535)) | figshare.comnih.gov |
| Src, Lyn | Phosphorylation inhibition | - | Dose-dependent inhibition | figshare.comnih.gov |
| PYK2, P-130CAS, FAK, JNK, MAPK | Downstream signaling inhibition | - | Dose-dependent inhibition | figshare.comnih.gov |
| STAT5 (in KG1 and AML patient cells) | Phosphorylation inhibition | - | Inhibition observed | figshare.comnih.gov |
Evaluation of Tumor Growth Impairment and Regression
Investigation of Synergistic Anti-Leukemic Effects with Co-Administered Agents
Preclinical studies have explored the potential for this compound to enhance the anti-leukemic effects of conventional chemotherapeutics. Notably, the combination of this compound with cytarabine (B982) demonstrated synergistic activity in both AML and CML tumor models. figshare.comnih.gov This synergistic effect suggests that this compound could potentially improve the efficacy of existing treatment regimens for myeloid leukemias when used in combination. figshare.comnih.gov
Table 3: Synergistic Anti-Leukemic Effects of this compound with Cytarabine
| Agents Combined | Leukemic Models Tested | Observed Effect | Citation |
| This compound + Cytarabine | AML tumor models | Synergistic activity | figshare.comnih.gov |
| This compound + Cytarabine | CML tumor models | Synergistic activity | figshare.comnih.gov |
Advanced Methodologies in Sar103168 Research
Comprehensive Kinase Activity Assays and Profiling Platforms
Comprehensive kinase activity assays and profiling platforms are fundamental for evaluating the potency and selectivity of compounds like SAR103168 against a broad spectrum of kinases. These assays measure the enzymatic activity of kinases, which are enzymes responsible for transferring phosphate (B84403) molecules from ATP to a substrate, a process known as phosphorylation creative-diagnostics.com.
Kinase activity assays are vital for several reasons, including understanding kinase-controlled cellular signaling circuits, identifying therapeutic targets where kinase dysregulation is a hallmark of disease, and measuring the efficacy and mechanism of action of drug candidates creative-diagnostics.com. Leading platforms, such as Eurofins Discovery's KinaseProfiler™, offer rapid and accurate assessment of targeted kinase activity and selectivity using radiometric assays, complemented by non-radiometric read-outs like TR-FRET eurofinsdiscovery.com. These platforms are designed to demonstrate specific activity at the intended target while ensuring sufficient selectivity to achieve therapeutic goals eurofinsdiscovery.com. Broad kinase activity profiling is a critical requirement in new kinase inhibitor drug discovery programs for a better understanding of structure-activity relationships (SAR) and for selecting optimal drug candidates eurofinsdiscovery.com. This compound, for instance, has been investigated using acellular kinase assays to determine Btk activity googleapis.com. Advanced systems, such as near-infrared microarray protein chip technology, enable the simultaneous measurement of multiple kinase activities, offering high throughput and efficiency creative-diagnostics.com.
Cellular Target Engagement and Phosphoproteomic Analysis Techniques
Cellular target engagement studies are essential to confirm that a compound interacts with its intended target within the complex environment of a living cell, providing insights into its physiological relevance pelagobio.com. These techniques aim to understand how a drug interacts with its intended target and link that interaction to its cellular effects pelagobio.com.
One prominent technique for measuring target engagement is the Cellular Thermal Shift Assay (CETSA). CETSA directly assesses drug-target interactions in complex biological systems without requiring modification of the drug or the target protein, allowing researchers to study drug behavior under real physiological conditions pelagobio.com. This method is matrix-agnostic, enabling its seamless translation from early-stage drug discovery to clinical applications, including whole blood studies pelagobio.com.
Complementing target engagement, phosphoproteomic analysis techniques utilize modern mass spectrometric methods to quantify changes in the phosphoproteome, thereby identifying key phosphorylation events nih.govd-nb.info. This approach is crucial for understanding protein regulation networks and gaining new insights into cellular processes nih.gov. Phosphoproteomics involves the identification, phosphosite localization, and quantification of phosphopeptides, which can then be translated into biological and clinical insights d-nb.info.
Western blot and In-Cell Western (ICW) analyses are widely used techniques to assess protein phosphorylation, providing insights into the modulation of cellular signaling pathways by compounds like this compound.
Western Blot Analysis: This methodology is employed for the detection and relative quantification of individual phosphorylation events in proteins, often utilizing phospho-specific antibodies nih.gov. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of a protein. Near-infrared (NIR) Western blots offer advantages such as the ability to easily resolve and quantify co-migrating bands, including phosphorylated and non-phosphorylated isoforms of a protein, and provide a larger linear dynamic range for more accurate quantitation azurebiosystems.com.
In-Cell Western (ICW) Analysis: ICW assays combine the principles of immunoassays and Western blotting to directly assess protein expression and phosphorylation within intact cells azurebiosystems.comlicorbio.com. This technique offers several advantages over traditional Western blotting, including physiological relevance, as it assesses protein modifications within the cellular context without requiring cell lysis azurebiosystems.com. ICW provides quantitative data on protein expression and phosphorylation levels, allowing for accurate IC50 determination and enabling the comparison of compound potency azurebiosystems.com. Furthermore, ICW allows for multiplex analysis, facilitating the simultaneous analysis of multiple proteins in the same sample, which can provide valuable insights into a compound's mechanism of action and identify potential off-target effects azurebiosystems.comlicorbio.com. ICW assays are typically performed in multiwell plates, offering high throughput and reproducibility licorbio.com.
Bioanalytical Approaches for Compound Quantification in Preclinical Biological Matrices
Bioanalytical approaches are critical for quantifying compounds like this compound and their metabolites in various preclinical biological matrices. This quantification is essential for evaluating drug absorption, distribution, metabolism, and excretion (ADME) resolvemass.ca. The process involves developing methods to accurately locate and measure the compound of interest within complex biological samples such as plasma, serum, urine, and tissue homogenates resolvemass.caasianjpr.com.
Method development in bioanalysis requires a thorough understanding of the test compound's structural and physicochemical properties, as well as the characteristics of the biological matrix evotec.com. Sample preparation is a crucial step in bioanalytical quantification, especially for complex matrices like blood, plasma, and urine, and often involves techniques such as liquid-liquid extraction (LLE), solid phase extraction (SPE), and protein precipitation asianjpr.com. These extraction methods aim to clean up the sample and, in some cases, concentrate the analyte before instrumental analysis asianjpr.com.
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) Applications
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) is a powerful and widely adopted analytical technique for the quantification of drug molecules in biological matrices due to its high sensitivity, specificity, and selectivity resolvemass.caeag.comnih.govnih.gov.
The LC/MS/MS system combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of triple quadrupole mass spectrometry eag.com. In this technique, a sample containing the analyte of interest is first pumped through a stationary phase (LC column) by a mobile phase eag.com. Chemical interactions between the sample components, the stationary phase, and the mobile phase lead to different migration rates, resulting in the separation of compounds eag.com. After elution from the LC column, the effluent is directed to the mass spectrometer eag.com.
In the mass spectrometer, the compounds are ionized, typically via electrospray ionization (ESI) for polar compounds, creating charged particles eag.comescholarship.org. These charged particles then migrate through a series of mass analyzers under high vacuum eag.com. A specific mass/charge (m/z) precursor ion is selected in the first quadrupole eag.com. This precursor ion is then fragmented into product ions in a collision cell through collisions with an inert gas eag.com. The third quadrupole is used to select and quantify specific product ion fragments eag.com. This transition from precursor to product ion (MS2) is highly specific to the compound's structure, providing a high degree of selectivity eag.com. LC/MS/MS can simultaneously measure multiple analytes, making it highly efficient for complex biological samples nih.govnih.gov.
Molecular Modeling and Docking Studies for Kinase Binding Interaction
Molecular modeling and docking studies are computational approaches that play a significant role in understanding how compounds like this compound interact with their target kinases at a molecular level. These methods are integral to structure-based drug design (SBDD) nih.gov.
Molecular docking involves computationally predicting the preferred orientation of a ligand (e.g., this compound) when bound to a protein target (e.g., a kinase) to form a stable complex nih.gov. This technique is used to screen large sets of molecules based on their free binding energies and to propose structural hypotheses regarding how these molecules might inhibit their targets nih.gov. By analyzing the binding energies and interactions, researchers can gain insights into the compound's affinity for the kinase nih.govmedsci.org.
These studies utilize crystal structures of kinases to define the interaction sites and modes medsci.org. Molecular modeling, often coupled with molecular dynamics simulations, can further explore the stability and conformational dynamics of the ligand-protein complex nih.govresearchgate.net. The insights gained from molecular modeling and docking studies are crucial for understanding the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), and elucidating the structure-activity relationships (SAR) of compounds researchgate.netwu.ac.th. This computational understanding can guide iterative structural modifications to design new, more potent, and selective molecules wu.ac.th.
Future Research Directions and Unresolved Questions for Sar103168
Identification of Predictive Biomarkers for Preclinical Response
Identifying predictive biomarkers is crucial for optimizing therapeutic strategies and patient selection in oncology. For SAR103168, which exhibited potent inhibition of various kinases, including the Src kinase family, Abl kinase, and angiogenic receptor kinases (VEGFR 1 and 2, Tie2, PDGF, FGFR 1 and 3, and EGFR), the exploration of molecular markers associated with its preclinical efficacy is a key research direction. wikipedia.org
Preclinical studies have shown that this compound effectively inhibits Src downstream signaling pathways, leading to decreased phosphorylation of Src, Lyn, PYK2, P-130CAS, FAK, JNK, and MAPK. wikipedia.orgfishersci.camims.comuni.lu Specifically, its ability to reduce PyK2 phosphorylation in human myeloid leukemia cells (KG1) highlights PyK2 as a potential pharmacodynamic biomarker. fishersci.camims.comuni.lu Further investigations could focus on the phosphorylation status of these specific kinases and downstream effectors as potential indicators of response to this compound.
Moreover, this compound demonstrated anti-proliferative and pro-apoptotic effects in acute and chronic myeloid leukemic cells at nanomolar concentrations, independent of FLT3 expression. wikipedia.org It was also effective in a significant proportion (50%) of high-risk acute myeloid leukemia (AML) patient samples characterized by chromosome 7 abnormalities or complex rearrangements. wikipedia.org These findings suggest that specific genetic aberrations or the activation status of particular signaling nodes could serve as predictive biomarkers, guiding the selection of patient populations most likely to benefit from this compound, either as a single agent or in combination therapies.
Elucidation of Potential Resistance Mechanisms to this compound in Preclinical Models
Understanding the mechanisms by which cancer cells develop resistance to targeted therapies is essential for designing more effective treatment strategies. While this compound's clinical development was halted, likely due to factors beyond intrinsic resistance, studying potential resistance mechanisms in preclinical models remains valuable to inform future drug design or combination strategies. wikipedia.org
General mechanisms of resistance to tyrosine kinase inhibitors (TKIs) often involve the activation of bypass signaling pathways, the emergence of activation loop or gatekeeper mutations in the target kinases, or extrinsic factors such as cell-to-cell interactions and the secretion of cytoprotective factors. mims.com Given this compound's broad spectrum of kinase inhibition, resistance could arise from alterations in any of its primary targets (Src family, Abl, VEGFR, PDGFR, FGFR, EGFR, Tie2) or the activation of alternative, compensatory pathways. wikipedia.org
Research could investigate whether leukemia cells develop resistance to this compound through mechanisms such as the upregulation of chemotherapy transport proteins or an increase in multi-drug resistance receptors, which are known challenges in leukemia treatment. wikipedia.org Comparative studies with other Src/Abl inhibitors, such as bosutinib, whose resistance mechanisms are better characterized, could provide insights into potential resistance pathways relevant to this compound. fishersci.ca Developing preclinical models that mimic the selective pressures leading to resistance would be critical for identifying these mechanisms and designing strategies to overcome them.
Exploration of Novel Combinatorial Therapeutic Strategies in Diverse Disease Models
The concept of combinatorial therapy is well-established in oncology, aiming to overcome biological redundancies in molecular networks, enhance efficacy, and potentially reduce toxicity compared to monotherapy. nih.gov A significant preclinical finding for this compound was its synergistic activity when combined with cytarabine (B982) in both acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) tumor models. wikipedia.org This synergy highlights a clear path for future research.
Further exploration of novel combinatorial therapeutic strategies for this compound is warranted across diverse disease models where its multi-kinase inhibition profile could be advantageous. Given its activity against Src, Abl, and various angiogenic and growth factor receptor kinases, combinations with agents targeting complementary pathways or those involved in cell cycle regulation, apoptosis, or the tumor microenvironment could be investigated. wikipedia.org This could include:
Chemotherapeutic Agents: Expanding on the observed synergy with cytarabine, testing this compound with other standard-of-care chemotherapies in various leukemias and potentially other solid tumors where its targets are relevant.
Other Targeted Therapies: Investigating combinations with inhibitors of other key oncogenic pathways (e.g., MAPK pathway inhibitors, PI3K/AKT/mTOR inhibitors, or BCL-2 inhibitors) to achieve more comprehensive tumor control or overcome resistance.
Immunotherapy: Exploring combinations with immunotherapeutic agents, as kinase inhibitors can sometimes modulate the tumor microenvironment or immune cell function.
The initial preclinical success in myeloid leukemias provides a strong foundation for further combinatorial studies in these specific malignancies, as well as in other cancers where its broad target profile might offer therapeutic benefits.
Development of Advanced Preclinical Models for Improved Translational Research
The translational gap between preclinical findings and clinical success remains a significant challenge in drug development. For this compound, the discrepancy between strong preclinical anti-tumor activity and limited clinical efficacy in monotherapy, partly attributed to pharmacokinetic variability, underscores the need for more predictive preclinical models. wikipedia.org
Future research should prioritize the development and utilization of advanced preclinical models that more accurately recapitulate the complexity of human diseases and better predict clinical outcomes. citeab.comamericanelements.com This includes:
Patient-Derived Xenografts (PDX) Models: Implementing PDX models, where patient tumor tissue is directly engrafted into immunocompromised mice, can better preserve tumor heterogeneity, microenvironment, and genetic characteristics, leading to more clinically relevant results.
Organoid Models: Utilizing patient-derived organoids, which are three-dimensional cell cultures that mimic the architecture and function of original tumors, can provide a high-throughput platform for drug screening and mechanistic studies in a more physiologically relevant context than traditional 2D cell lines.
Humanized Mouse Models: Developing humanized mouse models that incorporate components of the human immune system can allow for the study of drug effects within a more complete biological system, particularly relevant for understanding potential immune-mediated effects or interactions.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integrated Models: Developing preclinical models that allow for a more robust characterization of this compound's pharmacokinetics and pharmacodynamics in vivo could help address the variability observed in the clinic. These models could be used to optimize dosing schedules and formulations for future trials.
By employing these advanced models, researchers can gain deeper insights into this compound's mechanism of action, identify optimal patient populations, and design more informed clinical trials, ultimately improving the chances of successful translation.
Q & A
Q. What is the molecular mechanism of SAR103168 in targeting myeloid leukemias?
this compound is a multi-kinase inhibitor with nanomolar activity against Src family kinases, BCR-Abl, and angiogenesis-related kinases (VEGFR1/2, PDGFR, FGFR, EGFR). It suppresses proliferation and induces apoptosis in leukemia cells, as demonstrated in preclinical models with IC50 values ≤100 nM .
Q. How was the Phase I clinical trial for this compound structured to assess safety and pharmacokinetics?
The trial used an open-label, dose-escalation design (1.2–14.4 mg/m²/day) with intravenous infusion over 1 hour for 5 days every 2 weeks. Primary objectives included determining the maximum tolerated dose (MTD) and characterizing dose-limiting toxicities (DLTs). Secondary objectives evaluated pharmacokinetics (PK), CYP3A4 induction, and QTc interval effects. DLTs were assessed during the first 21 days of treatment .
Q. What were the primary pharmacokinetic characteristics observed in this compound-treated patients?
Q. How did preclinical models inform the dosing strategy for this compound in Phase I trials?
Preclinical studies in mice suggested partial anti-leukemic activity at 10 mg/kg IV. Human equivalent doses (30 mg/m²) were extrapolated but not achieved in the trial due to early termination. Despite plasma exposures exceeding in vitro IC50 values, they were insufficient to replicate in vivo xenograft efficacy (target AUC: ~16,600 ng·h/mL) .
Advanced Research Questions
Q. How can researchers address discrepancies between preclinical efficacy and clinical exposure levels of this compound?
Methodological approaches include:
- PK/PD modeling to correlate free drug concentrations with target inhibition.
- Combination therapies to enhance efficacy at suboptimal exposures.
- Biomarker-driven studies (e.g., STAT5 phosphorylation) to validate mechanism of action in patients .
Q. What methodologies are recommended for analyzing high intersubject variability in this compound pharmacokinetic data?
Advanced statistical tools include:
Q. What are the implications of this compound's protein binding saturation for dose optimization?
No saturation was observed in clinical studies, but high binding limits free drug availability. Researchers should:
- Measure unbound drug concentrations in vitro and in vivo.
- Adjust dosing based on tissue penetration studies (e.g., bone marrow sampling).
- Explore formulations to enhance bioavailability .
Q. How can contradictory findings in this compound's in vitro vs. in vivo activity be reconciled in translational research?
Strategies include:
- Co-culture models incorporating stromal cells to mimic the bone marrow microenvironment.
- Pharmacodynamic endpoints (e.g., apoptosis markers) to validate target engagement.
- Patient-derived xenografts to bridge preclinical and clinical data .
Q. What statistical approaches are suitable for handling sparse pharmacokinetic data in early-phase trials of this compound?
Recommended methods:
Q. How should researchers design future studies to overcome limitations identified in this compound's Phase I trial?
Proposed improvements:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
